Reduced Lipophilicity (XLogP3) Compared to the 4-Chloro Analog Improves Calculated Drug-Likeness
N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide exhibits a computed XLogP3 value of 2.8, which is 0.8 log units lower than the 4-chloro analog (CAS 114364-77-1, XLogP3 = 3.6) [1]. This difference places the nitro compound within the more favorable lipophilicity range for oral drug-likeness per Lipinski's guidelines, whereas the chloro analog approaches the upper threshold associated with poor aqueous solubility and increased metabolic clearance [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-Chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzene-1-sulfonamide (CAS 114364-77-1); XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = -0.8 log units (lower lipophilicity for the 4-nitro compound) |
| Conditions | Computed property using PubChem XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity is empirically associated with improved aqueous solubility and reduced off-target promiscuity, making the 4-nitro compound a preferred starting point for hit-to-lead optimization where these parameters are critical.
- [1] PubChem Compound Summary. Computed XLogP3 values for CID 3638604 (4-nitro analog, XLogP3=2.8) and CID 3633146 (4-chloro analog, XLogP3=3.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
